molecular formula C5H9NS2 B12681725 5,5-Dimethyl-1,3-thiazolidine-2-thione CAS No. 64050-49-3

5,5-Dimethyl-1,3-thiazolidine-2-thione

Cat. No.: B12681725
CAS No.: 64050-49-3
M. Wt: 147.3 g/mol
InChI Key: NXQRDNULRQLSBA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-1,3-thiazolidine-2-thione can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with acetone under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,3-thiazolidine-2-thione is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and binding properties compared to other thiazolidine derivatives .

Properties

CAS No.

64050-49-3

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

5,5-dimethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7)

InChI Key

NXQRDNULRQLSBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=S)S1)C

Origin of Product

United States

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